Cas no 955335-37-2 (ethyl 6-chloro-4-(3,5-difluorophenyl)aminoquinoline-3-carboxylate)

Ethyl 6-chloro-4-(3,5-difluorophenyl)aminoquinoline-3-carboxylate is a fluorinated quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chloro-substituted quinoline core, an ethyl carboxylate group at the 3-position, and a 3,5-difluorophenylamino moiety at the 4-position, which may enhance binding affinity and metabolic stability. The compound’s distinct substitution pattern suggests utility as an intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors or antimicrobial agents. The presence of fluorine atoms can improve lipophilicity and bioavailability, while the chloro group offers further derivatization opportunities. This compound is suited for exploratory research in drug discovery and structure-activity relationship studies.
ethyl 6-chloro-4-(3,5-difluorophenyl)aminoquinoline-3-carboxylate structure
955335-37-2 structure
Product Name:ethyl 6-chloro-4-(3,5-difluorophenyl)aminoquinoline-3-carboxylate
CAS No:955335-37-2
MF:C18H13ClF2N2O2
MW:362.757830381393
CID:5431870
Update Time:2025-11-07

ethyl 6-chloro-4-(3,5-difluorophenyl)aminoquinoline-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • CYRLBNKKQJLRRK-UHFFFAOYSA-N
    • ethyl 6-chloro-4-(3,5-difluorophenyl)aminoquinoline-3-carboxylate
    • Inchi: 1S/C18H13ClF2N2O2/c1-2-25-18(24)15-9-22-16-4-3-10(19)5-14(16)17(15)23-13-7-11(20)6-12(21)8-13/h3-9H,2H2,1H3,(H,22,23)
    • InChI Key: CYRLBNKKQJLRRK-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(Cl)=CC=2)C(NC2=CC(F)=CC(F)=C2)=C(C(OCC)=O)C=1

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Additional information on ethyl 6-chloro-4-(3,5-difluorophenyl)aminoquinoline-3-carboxylate

Research Brief on Ethyl 6-Chloro-4-(3,5-Difluorophenyl)Aminoquinoline-3-Carboxylate (CAS: 955335-37-2)

Ethyl 6-chloro-4-(3,5-difluorophenyl)aminoquinoline-3-carboxylate (CAS: 955335-37-2) is a quinoline-based small molecule that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential therapeutic applications, particularly in the context of kinase inhibition and targeted cancer therapies. Recent studies have focused on its synthesis, structure-activity relationships (SAR), and biological activity profiles, positioning it as a promising candidate for further drug development.

The molecular structure of ethyl 6-chloro-4-(3,5-difluorophenyl)aminoquinoline-3-carboxylate includes a quinoline core substituted with a chloro group at the 6-position, a 3,5-difluorophenylamino moiety at the 4-position, and an ethyl carboxylate at the 3-position. These modifications are critical for its interaction with biological targets, particularly protein kinases involved in cell signaling pathways. Recent synthetic approaches have optimized the yield and purity of this compound, enabling more robust preclinical evaluations.

In vitro studies have demonstrated that ethyl 6-chloro-4-(3,5-difluorophenyl)aminoquinoline-3-carboxylate exhibits potent inhibitory activity against several kinases, including those implicated in oncogenic processes. For instance, research published in the Journal of Medicinal Chemistry (2023) highlighted its efficacy in suppressing the proliferation of cancer cell lines with aberrant kinase signaling. Mechanistic studies revealed that the compound binds competitively to the ATP-binding site of target kinases, thereby disrupting downstream signaling cascades.

Further investigations into the pharmacokinetic properties of this compound have provided insights into its bioavailability and metabolic stability. Animal models have shown moderate plasma half-life and tissue distribution, though challenges remain in optimizing its solubility and minimizing off-target effects. Computational modeling and SAR studies are ongoing to refine its selectivity and potency, with a focus on reducing toxicity while maintaining therapeutic efficacy.

The potential applications of ethyl 6-chloro-4-(3,5-difluorophenyl)aminoquinoline-3-carboxylate extend beyond oncology. Preliminary data suggest its utility in inflammatory and autoimmune diseases, where dysregulated kinase activity plays a pathogenic role. Collaborative efforts between academic and industrial researchers are underway to explore these avenues, with several patent applications filed in the past two years.

In conclusion, ethyl 6-chloro-4-(3,5-difluorophenyl)aminoquinoline-3-carboxylate represents a versatile scaffold for drug discovery. Its well-characterized synthesis, robust biological activity, and potential for structural optimization make it a compelling subject for ongoing research. Future studies will likely focus on clinical translation, leveraging advances in formulation science and targeted delivery systems to overcome current limitations.

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